molecular formula C13H24O B073143 6,10-Dimethylundec-9-en-2-one CAS No. 1322-58-3

6,10-Dimethylundec-9-en-2-one

Cat. No. B073143
CAS RN: 1322-58-3
M. Wt: 196.33 g/mol
InChI Key: HOXDFZBDPOCFGM-UHFFFAOYSA-N
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Description

6,10-Dimethylundec-9-en-2-one, also known as DMU, is a natural compound found in various plants and fruits. It is a member of the family of volatile organic compounds known as monoterpenoids. DMU has been studied extensively for its potential applications in various fields such as food science, agriculture, and medicine.

Scientific Research Applications

Catalytic Hydrogenation and Synthesis

The compound 6,10-Dimethylundec-9-en-2-one has been utilized in the field of catalytic hydrogenation and synthesis. A study by Zhdankina et al. (1987) explored the catalytic hydrogenation of isomeric methoxydiethoxy-dimethylundeca-dienes, leading to the production of dimethyl-undecan-ol, a useful intermediate for synthesizing 6,10-Dimethyl-undec-3-en-2-one (Zhdankina et al., 1987).

Chemo- and Regioselective Nitration

Stepanov and Veselovsky (1999) investigated the chemo- and regioselective nitration of geranylacetone, resulting in 6,10-dimethyl-9-nitroundeca-diene. This compound was subsequently used to synthesize 6,10-dimethyl-9-methyleneundec-en-2-one, a key component of essential oils from certain plants (Stepanov & Veselovsky, 1999).

Total and Stereoselective Synthesis

Morizur and Tortajada (1982) reported the first total and stereoselective synthesis of 6,10-dimethyl-9-methylene undec-5-en-2-one, an important constituent of Costus Root oil. This synthesis was achieved with a 22% yield from methylated Dieckmann-ester, highlighting its significance in organic synthesis (Morizur & Tortajada, 1982).

In Vitro Anticancer Activity

Knopf et al. (2017) conducted a study on rhenium(I) complexes and their in vitro anticancer activity. This research is relevant as it provides insights into potential new classes of anticancer agents, although not directly involving this compound (Knopf et al., 2017).

Synthesis of Z-Allylic Esters and Diterpenes

Hodgson and Arif (2010) developed a methodology for synthesizing trisubstituted Z-allylic esters, applying it to the total synthesis of a geranylgeraniol-derived diterpene. This research demonstrates the compound's relevance in complex organic synthesis processes (Hodgson & Arif, 2010).

Photocatalytic Oxygenation of Olefins

Kotani, Ohkubo, and Fukuzumi (2004) explored the photocatalytic oxygenation of olefins, a process that potentially involves compounds like this compound. This study enhances the understanding of photocatalytic processes in organic chemistry (Kotani et al., 2004).

properties

IUPAC Name

6,10-dimethylundec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,10-12H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXDFZBDPOCFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,7,11-trimethyldodeca-1-yn-10-en-3-ol can easily be synthesized by halogenating citronellol, which is used as a perfume, with phosphorus trichloride or phosphorus tribromide, reacting the halogenation product with ethyl acetoacetate to form 6,10-dimethylundeca-9-en-2-one, and subjecting it to ethynylation in the same manner as described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key findings of the research paper regarding the catalytic reduction of 6,10-dimethylundec-9-en-2-one?

A1: The research paper "[Catalytic reduction of unsaturated ketones in a continuous reactor. II. Hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one on raney nickel]" [] investigates the hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one using Raney nickel as a catalyst in a continuous reactor. While the abstract doesn't provide specific results, the paper likely explores the reaction kinetics, selectivity towards specific products (like this compound), and the efficiency of the continuous process.

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